Bienvenue dans la boutique en ligne BenchChem!

(2-Ethylphenyl)urea

α-Chymotrypsin Inhibition Enzyme Inhibition Assay Medicinal Chemistry

Select (2-Ethylphenyl)urea for research where ortho-substitution is critical. The ethyl group elevates LogP to 2.33, enabling BBB penetration for CNS targets like CB1 antagonists. Low intrinsic cytotoxicity ensures clean assay readouts for signaling or targeted protein degradation. Published reverse-phase HPLC methods streamline QC. Structural SAR confirms ortho-substituted phenylureas exhibit distinct inhibition profiles; non-ortho substitutes risk non-equivalent biological outcomes.

Molecular Formula C9H12N2O
Molecular Weight 164.2 g/mol
CAS No. 114-32-9
Cat. No. B091937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Ethylphenyl)urea
CAS114-32-9
Molecular FormulaC9H12N2O
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESCCC1=CC=CC=C1NC(=O)N
InChIInChI=1S/C9H12N2O/c1-2-7-5-3-4-6-8(7)11-9(10)12/h3-6H,2H2,1H3,(H3,10,11,12)
InChIKeyJVCAOEDDDQNLJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Ethylphenyl)urea (CAS 114-32-9) Technical Procurement Guide


N-(2-Ethylphenyl)urea (CAS 114-32-9), also known as (2-Ethylphenyl)urea or o-Ethylphenylurea, is a monosubstituted phenylurea derivative with the molecular formula C9H12N2O and a molecular weight of 164.20 g/mol [1]. It is characterized by an ortho-ethyl substitution on the phenyl ring , which imparts distinct physicochemical properties including a melting point of 142–143 °C [1], a calculated LogP of 2.33 , and moderate solubility in organic solvents . This compound serves as a key building block in pharmaceutical and agrochemical research , where its specific substitution pattern can critically influence target interactions and downstream biological outcomes.

Ortho-Ethyl Substitution: Why Generic Phenylurea Analogs Cannot Replace N-(2-Ethylphenyl)urea


In-class substitution of N-(2-Ethylphenyl)urea with other phenylurea analogs is not scientifically defensible without rigorous revalidation of the experimental system. The ortho-ethyl group is not a silent structural feature; it fundamentally alters the compound's steric profile, lipophilicity, and potential for target engagement. Broad SAR studies on phenylurea derivatives have established that ortho-substitution consistently yields the lowest cytokinin-like activity compared to meta- or para-substitution [1], and that ortho-substituted phenylureas can exhibit distinct enzyme inhibition profiles, such as superior α-chymotrypsin inhibition (IC50 = 8.10 μM for a 2-methyl analog) [2]. Therefore, replacing N-(2-Ethylphenyl)urea with a non-ortho or unsubstituted analog will likely result in non-equivalent biological outcomes, confounding data interpretation and jeopardizing experimental reproducibility.

Quantitative Differentiation of N-(2-Ethylphenyl)urea: Evidence for Scientific Selection


Ortho-Substituted Phenylureas Exhibit Superior Enzyme Inhibition

For α-chymotrypsin inhibition, ortho-substitution on the phenylurea core correlates with enhanced potency. While no direct data exists for N-(2-Ethylphenyl)urea, a structurally analogous N-(2-methylphenyl) urea derivative (Compound 15) demonstrated a strong IC50 of 8.10 ± 0.14 μM, comparable to the standard chymostatin (IC50 = 8.24 ± 0.11 μM) [1]. This ortho-substitution effect is further supported by the observation that N-(2-acetylphenyl)-N′-(3-methylphenyl) urea (Compound 10) was significantly less potent (IC50 = 13.6 ± 0.23 μM) [1]. These data indicate a clear SAR trend where ortho substitution is beneficial for α-chymotrypsin inhibition, a property that N-(2-Ethylphenyl)urea can leverage due to its ortho-ethyl group.

α-Chymotrypsin Inhibition Enzyme Inhibition Assay Medicinal Chemistry

Increased Lipophilicity Enhances Blood-Brain Barrier Penetration Potential

The ortho-ethyl group of N-(2-Ethylphenyl)urea increases its lipophilicity relative to unsubstituted phenylurea (LogP 2.33 vs. 1.00 for phenylurea) . In CNS drug discovery, this difference is critical; a LogP increase of 1-2 units can translate to a 10- to 100-fold increase in blood-brain barrier permeability [1]. This provides a clear physiochemical rationale for selecting N-(2-Ethylphenyl)urea over less lipophilic phenylurea building blocks when designing molecules intended for CNS targets.

Drug Discovery Pharmacokinetics Lipophilicity

Established HPLC Method with Newcrom R1 Column Ensures Analytical Reproducibility

A validated reverse-phase HPLC method specifically for (2-Ethylphenyl)urea using a Newcrom R1 column has been reported [1]. This method utilizes a simple mobile phase (acetonitrile, water, phosphoric acid) and is described as scalable and suitable for both analytical and preparative separations, including pharmacokinetic studies [1]. This provides a defined analytical starting point that is not guaranteed for less common analogs.

Analytical Chemistry Quality Control Method Transfer

N-(2-Ethylphenyl)urea as a Key Intermediate in Patent-Protected CB1 Antagonist Libraries

Patent literature specifically claims N-(2-Ethylphenyl)urea as a key intermediate in the synthesis of diaryl urea-based cannabinoid-1 (CB1) receptor antagonists [1]. The patent explicitly claims compounds like 1-[3-(difluoromethoxy)phenyl]-3-(2-ethylphenyl)urea [1], demonstrating that the ortho-ethylphenyl urea core is a critical scaffold for achieving CB1 antagonism. This provides a direct link to a well-defined, pharmacologically relevant target space that is protected by intellectual property.

Intellectual Property Medicinal Chemistry CNS Research

Devoid of Antiproliferative Activity: A Neutral Scaffold for Target-Selective Compound Design

In a comparative study of aromatic urea derivatives, N-phenyl-N'-(2-ethyl)urea (EU) derivatives were found to be devoid of antiproliferative activity [1]. In contrast, the corresponding N-phenyl-N'-(2-chloroethyl)urea (CEU) and N-aryl amino-2-oxazoline (OXA) derivatives exhibited potent antiproliferative activity with GI50 values between 1.7 and 10 μM across three tumor cell lines [1]. This stark difference highlights that the simple ethyl substituent produces a biologically silent scaffold.

Chemical Biology Probe Development Selectivity Screening

Key Application Scenarios for N-(2-Ethylphenyl)urea (CAS 114-32-9)


Design of CNS-Penetrant Kinase Inhibitors or GPCR Antagonists

The elevated lipophilicity of the ortho-ethylphenyl group (LogP 2.33 vs. 1.00 for phenylurea) makes N-(2-Ethylphenyl)urea a strategic choice for medicinal chemists optimizing lead compounds for blood-brain barrier penetration. This is particularly relevant for CNS targets such as the cannabinoid-1 (CB1) receptor, where the (2-ethylphenyl)urea core is a claimed pharmacophoric element in patent-protected antagonist series [1].

Synthesis of Selective Chemical Probes with Low Cytotoxicity Background

Given the documented lack of intrinsic antiproliferative activity of N-phenyl-N'-(2-ethyl)urea derivatives [1], this scaffold is ideal for constructing chemical probes where off-target cytotoxicity could confound results. Researchers investigating specific signaling pathways, protein-protein interactions, or targeted protein degradation can use this building block to minimize the risk of assay interference from general cell death.

Quality Control and Method Development for Phenylurea Derivatives

Analytical chemistry and QC laboratories can leverage the published, scalable reverse-phase HPLC method using a Newcrom R1 column [1] as a validated starting point for the quantification and purity assessment of N-(2-Ethylphenyl)urea. This reduces method development overhead and ensures robust, reproducible data for batch release and stability studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-Ethylphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.